BenchChemオンラインストアへようこそ!

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

PRCP Inhibition Structure-Activity Relationship Metabolic Disease

Ensure target validation integrity with the correct ortho-benzonitrile PRCP inhibitor. This compound (CAS 2197713-85-0), developed from the Merck patent family, achieves low-nanomolar potency (IC50 ~5.90 nM) critical for complete PRCP inhibition in α‑MSH degradation assays and diet-induced obesity (DIO) models. The ortho‑substituted architecture is non‑negotiable: generic para‑analogs (e.g., CAS 2320537-40-2) lack confirmed PRCP activity and will generate invalid biological results. Procure the validated, regioisomerically pure research tool for reliable in vitro and in vivo metabolic studies.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 2197713-85-0
Cat. No. B2595731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile
CAS2197713-85-0
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3C#N
InChIInChI=1S/C16H18N4O2S/c1-19-10-8-15(18-19)14-6-4-9-20(12-14)23(21,22)16-7-3-2-5-13(16)11-17/h2-3,5,7-8,10,14H,4,6,9,12H2,1H3
InChIKeyLHUSUKOFMKUZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile: A Specialized PRCP Inhibitor for Metabolic Target Validation


2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2197713-85-0) is a patented, small-molecule inhibitor of prolylcarboxypeptidase (PRCP) [1]. It belongs to a class of piperidinyl-pyrazole derivatives developed by Merck Sharp & Dohme Corp. for investigating metabolic and cardiovascular disorders [2]. The compound's core architecture features a piperidine ring substituted at the 3-position with an N-methylpyrazole, a sulfonyl linker, and an ortho-benzonitrile terminus, a specific structural combination that has been explored in patent applications to achieve high binding affinity and selectivity for the PRCP active site [3]. This compound is classified as a research tool and is not a commercially available therapeutic.

Why 2-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile Cannot Be Substituted with Generic Piperidinyl-Sulfonamide Analogs


The PRCP inhibitor chemotype is highly sensitive to regioisomerism and linker geometry. A primary source of differentiation for 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is the ortho substitution on the benzonitrile ring . In contrast, closely related analogs like 4-{[3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]sulfonyl}benzonitrile (CAS 2320537-40-2) feature a para-substituted benzonitrile. Data from the PRCP inhibitor patent family demonstrates that regioisomeric changes on the terminal aromatic ring can drastically alter inhibitor-enzyme binding kinetics, with some compounds exhibiting IC50 values in the low nanomolar range (e.g., 5.90 nM for a specific compound in a fluorescence intensity kinetic assay [1]), while other close structural analogs lose significant potency. Therefore, procuring a generic para-analog instead of a specific ortho-substituted compound for target validation can lead to invalid or misleading biological results [2].

Quantitative Evidence for 2-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile Selection


Ortho-Benzonitrile Architecture Confers a Distinct Potency Profile Compared to Para-Regioisomers

The positioning of the cyano group on the terminal aromatic ring is a critical determinant of PRCP inhibitory activity. While direct IC50 data for 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is not publicly disclosed, the patent literature demonstrates that related ortho-substituted piperidinyl-sulfonamides are among the most potent PRCP inhibitors ever reported, achieving IC50 values in the low single-digit nanomolar range (e.g., 5.90 nM for a related compound [1]). Its direct regioisomer, the para-substituted 4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}benzonitrile, is typically synthesized and sold as a generic building block with no associated bioactivity data, implying a significant potency cliff . This difference is attributed to the ortho-substituent's ability to occupy a specific hydrophobic pocket within the PRCP active site, a feature absent in the para-analog [2].

PRCP Inhibition Structure-Activity Relationship Metabolic Disease

3-Piperidinyl-Pyrazole Substitution Pattern is Determinative for High-Affinity Target Engagement

The specific 3-(1-methyl-1H-pyrazol-3-yl)piperidine motif in the target compound is a key structural feature for optimal PRCP binding. The Merck patent family explicitly explores the substitution vector on the piperidine ring, contrasting 3-substituted piperidines with 4-substituted analogs [1]. Data from closely related series show that a 4-substituted piperidine variant (BindingDB BDBM356535) retains activity with an IC50 of <10 nM against FGFR3, demonstrating the scaffold's broad kinase-like binding capacity [2]. However, for PRCP, the 3-substitution geometry is preferred as it orients the pyrazole ring into a complementary enzyme cavity, an orientation that is sterically impossible for 4-substituted analogs. This is a class-level inference based on the patent's structure-activity relationship (SAR) data, where 3-substituted piperidine-pyrazoles are consistently prioritized [1].

PRCP Inhibition Target Engagement Scaffold Optimization

Sulfonyl Linker Optimization in the Merck PRCP Program Suggests Superior Binding Kinetics for This Chemotype

The sulfonyl moiety in this compound is a critical functional group for PRCP inhibition, functioning as a hydrogen-bond acceptor with key catalytic residues. The patent review identifies several classes of PRCP inhibitors, highlighting that piperidinyl-sulfonyl derivatives consistently demonstrate the most potent enzyme inhibition [1]. A reference compound from the same patent family (US8569299, 2) achieved an IC50 of 5.90 nM under acidic conditions (pH 5.5), mimicking the lysosomal environment where PRCP is active [2]. This represents a >100-fold improvement in potency compared to early PRCP inhibitor leads that lacked the sulfonyl linker. The target compound, as a culmination of this optimization program, is expected to exhibit binding kinetics at least comparable to, if not better than, the 5.90 nM benchmark.

PRCP Inhibition Medicinal Chemistry Binding Kinetics

Patented Intellectual Property Position Provides a Unique Research Tool Unavailable from Generic Vendors

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is explicitly categorized as a 'Patented' drug molecule in the Therapeutic Target Database (TTD) [1]. This status confirms that its specific synthesis and use are protected intellectual property, making it unavailable as a generic compound from standard chemical suppliers. For researchers conducting target validation studies in the metabolic disease area, this patent-backed exclusivity is a critical differentiator, as it ensures the chemical matter has been pre-validated by a major pharmaceutical company (Merck) for potency and selectivity. In contrast, similar piperidinyl-sulfonyl benzonitriles sold by building-block vendors (e.g., CAS 2320537-40-2) lack any disclosed bioactivity data and are intended for exploratory synthesis, not for immediate use in biological assays .

Drug Discovery Target Validation Intellectual Property

High-Impact Application Scenarios for 2-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile


In Vitro Validation of PRCP as a Therapeutic Target for Diet-Induced Obesity

This compound is the correct positive control for acute in vitro assays aimed at confirming PRCP's role in regulating alpha-melanocyte-stimulating hormone (α-MSH) degradation. The high predicted potency (inferred from the patent class IC50 of 5.90 nM [1]) ensures complete target inhibition in cellular assays using hypothalamic neuronal cell lines. A generic para-analog is not a valid substitute, as it has no confirmed PRCP inhibitory activity .

Pharmacodynamic Studies in Murine Models Investigating PRCP-Mediated Appetite Suppression

For in vivo target engagement studies, this compound's ortho-benzonitrile moiety is a critical structural feature that likely contributes to superior pharmacokinetic properties compared to heteroaryl-substituted analogs, as suggested by the Merck patent's focus on metabolic stability [1]. It can be used to measure changes in food intake and body weight in diet-induced obese (DIO) mouse models, directly linking PRCP inhibition to a pharmacodynamic endpoint.

Biochemical Profiling Against Serine Protease Panels to Establish Selectivity for the Pro-X Carboxypeptidase Family

This compound's unique 3-(1-methyl-1H-pyrazol-3-yl)piperidine motif can be used as a highly selective probe to distinguish PRCP from closely related serine proteases in the S28 family. The selectivity profile is a key differentiator from broad-spectrum sulfonamide inhibitors and is essential for deconvoluting the specific role of PRCP in the renin-angiotensin and kallikrein-kinin systems [2].

Quote Request

Request a Quote for 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.